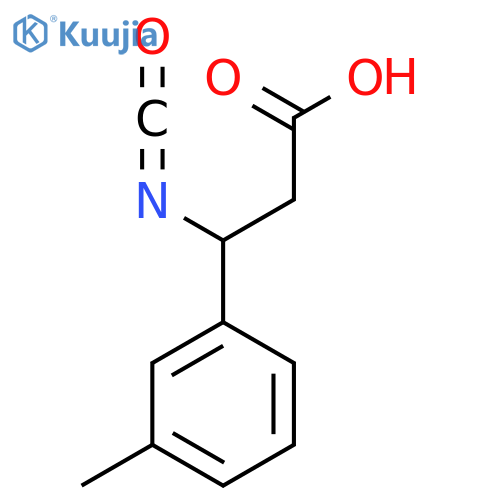Cas no 2649086-01-9 (3-isocyanato-3-(3-methylphenyl)propanoic acid)

2649086-01-9 structure
商品名:3-isocyanato-3-(3-methylphenyl)propanoic acid
3-isocyanato-3-(3-methylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-isocyanato-3-(3-methylphenyl)propanoic acid
- EN300-1458600
- 2649086-01-9
-
- インチ: 1S/C11H11NO3/c1-8-3-2-4-9(5-8)10(12-7-13)6-11(14)15/h2-5,10H,6H2,1H3,(H,14,15)
- InChIKey: LOHXFZAAGWJORB-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C1C=CC=C(C)C=1)N=C=O)=O
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-isocyanato-3-(3-methylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458600-1.0g |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1458600-5000mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-1000mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-500mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-50mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-10000mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-2500mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-250mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1458600-100mg |
3-isocyanato-3-(3-methylphenyl)propanoic acid |
2649086-01-9 | 100mg |
$640.0 | 2023-09-29 |
3-isocyanato-3-(3-methylphenyl)propanoic acid 関連文献
-
1. Water
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
2649086-01-9 (3-isocyanato-3-(3-methylphenyl)propanoic acid) 関連製品
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
